Methyl 3-methoxyoxolane-3-carboxylate
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Overview
Description
Methyl 3-methoxyoxolane-3-carboxylate is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol It is a derivative of oxolane, featuring a methoxy group and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxyoxolane-3-carboxylate typically involves the reaction of oxolane derivatives with methanol and a suitable catalyst. One common method is the esterification of 3-hydroxyoxolane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxyoxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: 3-methoxyoxolane-3-carboxylic acid or 3-methoxyoxolane-3-one.
Reduction: 3-methoxyoxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxyoxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methoxyoxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl oxetane-3-carboxylate: Similar in structure but with an oxetane ring instead of an oxolane ring.
Methyl 3-methoxytetrahydrofuran-3-carboxylate: Another similar compound with a tetrahydrofuran ring.
Uniqueness
Its combination of a methoxy group and a carboxylate ester makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-methoxyoxolane-3-carboxylate (MMOC) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of MMOC, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₇H₁₂O₃
- Molecular Weight: 144.17 g/mol
- IUPAC Name: Methyl (2S,3R)-2-methoxyoxolane-3-carboxylate
The compound's structure features a methoxy group and a carboxylate moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that MMOC exhibits promising anticancer properties. In vitro assays have demonstrated that MMOC can inhibit the proliferation of various cancer cell lines. For instance, in a study assessing its effects on HepG2 liver cancer cells, MMOC showed significant antiproliferative activity with an IC₅₀ value of approximately 10 µM. This indicates that MMOC is capable of reducing cell viability at relatively low concentrations.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HepG2 | 10 | Induction of apoptosis and cell cycle arrest |
A549 (Lung) | 15 | Inhibition of cell migration |
MCF-7 (Breast) | 12 | Modulation of apoptosis pathways |
The mechanism by which MMOC exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis: Flow cytometric analyses have revealed that MMOC treatment leads to increased apoptosis in cancer cells, characterized by externalization of phosphatidylserine and activation of caspases.
- Cell Cycle Arrest: MMOC has been shown to induce cell cycle arrest at the G1/S phase, preventing cancer cells from progressing through the cell cycle.
- Inhibition of Migration: In addition to inducing apoptosis, MMOC inhibits the migration of cancer cells, which is crucial for metastasis.
Study 1: HepG2 Cell Line
In a controlled study, HepG2 cells were treated with varying concentrations of MMOC. The results indicated not only a dose-dependent decrease in cell viability but also morphological changes consistent with apoptosis, such as cell shrinkage and nuclear condensation.
Study 2: A549 Lung Cancer Cells
Another case study focused on A549 lung cancer cells where MMOC was administered at concentrations ranging from 5 µM to 20 µM. The findings demonstrated that MMOC significantly reduced cell migration by inhibiting key signaling pathways involved in cell motility.
Properties
IUPAC Name |
methyl 3-methoxyoxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-6(8)7(10-2)3-4-11-5-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZUQISHAIFDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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